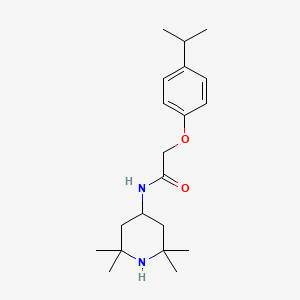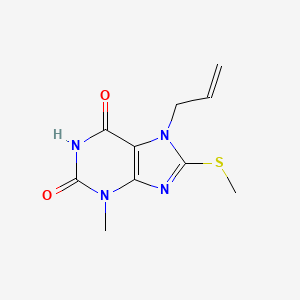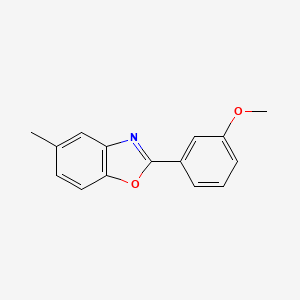![molecular formula C15H20F3N B5745858 1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)
1-[3-(trifluoromethyl)benzyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(trifluoromethyl)benzyl]azocane, also known as TFBA, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TFBA is a derivative of azocane, a six-membered heterocyclic compound containing two nitrogen atoms in its ring structure. The addition of a trifluoromethyl group and a benzyl group to the azocane ring makes TFBA a highly versatile molecule with various potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]azocane is still being investigated, but it is believed to involve the formation of a complex with metal ions that results in a change in the fluorescence properties of the molecule. This change in fluorescence can be used to monitor the concentration and activity of metal ions in biological systems.
Biochemical and Physiological Effects:
1-[3-(trifluoromethyl)benzyl]azocane has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. However, its effects on biochemical and physiological systems are still being studied. Some studies have suggested that 1-[3-(trifluoromethyl)benzyl]azocane may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(trifluoromethyl)benzyl]azocane in scientific research is its high sensitivity and selectivity for certain metal ions. This makes it a valuable tool for studying metal ion interactions in biological systems. However, 1-[3-(trifluoromethyl)benzyl]azocane also has some limitations, such as its potential for interference from other compounds in complex biological samples.
Future Directions
There are many potential future directions for research involving 1-[3-(trifluoromethyl)benzyl]azocane. Some possible areas of investigation include the development of new fluorescent probes based on the 1-[3-(trifluoromethyl)benzyl]azocane structure, the use of 1-[3-(trifluoromethyl)benzyl]azocane as a therapeutic agent for the treatment of certain diseases, and the exploration of 1-[3-(trifluoromethyl)benzyl]azocane's interactions with other compounds in biological systems.
In conclusion, 1-[3-(trifluoromethyl)benzyl]azocane is a highly versatile molecule with various potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for studying metal ion interactions in biological systems. Further research is needed to fully understand the mechanism of action and potential applications of 1-[3-(trifluoromethyl)benzyl]azocane in scientific research.
Synthesis Methods
The synthesis of 1-[3-(trifluoromethyl)benzyl]azocane involves a multi-step process that requires careful attention to detail and precise control of reaction conditions. One common method for synthesizing 1-[3-(trifluoromethyl)benzyl]azocane is through the reaction of 3-(trifluoromethyl)benzylamine with 1,4-dibromobutane in the presence of a palladium catalyst. This reaction results in the formation of 1-[3-(trifluoromethyl)benzyl]azocane with a high degree of purity.
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]azocane has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-[3-(trifluoromethyl)benzyl]azocane as a fluorescent probe for the detection of metal ions. 1-[3-(trifluoromethyl)benzyl]azocane has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a valuable tool for studying metal ion interactions in biological systems.
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N/c16-15(17,18)14-8-6-7-13(11-14)12-19-9-4-2-1-3-5-10-19/h6-8,11H,1-5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMEUGYJLQXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)




![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
